molecular formula C6H7ClN2O B2673061 4-Chloro-3-methoxypyridin-2-amine CAS No. 1261452-97-4

4-Chloro-3-methoxypyridin-2-amine

Cat. No. B2673061
CAS RN: 1261452-97-4
M. Wt: 158.59
InChI Key: IVZUXTLFJUNEDY-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxypyridin-2-amine is a chemical compound with the CAS Number: 1261452-97-4. It has a molecular weight of 158.59 and its IUPAC name is 4-chloro-3-methoxy-2-pyridinamine .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-methoxypyridin-2-amine is 1S/C6H7ClN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9). This code provides a specific description of the molecule’s structure .

Scientific Research Applications

Chemical Synthesis and Functionalization

4-Chloro-3-methoxypyridin-2-amine serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution and coupling reactions. For example, its use in the electrochemical functionalization of glassy carbon electrodes highlights its utility in creating modified surfaces for electrochemical applications. The process involves the reduction of diazonium cations derived from the corresponding amines, demonstrating its role in synthesizing electroactive layers (Shul et al., 2013).

Corrosion Inhibition

In the field of materials science, derivatives of 4-Chloro-3-methoxypyridin-2-amine have been explored as corrosion inhibitors. The synthesis of pyrimidine derivatives and their application in protecting mild steel in acidic environments illustrate the compound's significance in enhancing the longevity and durability of metals. These inhibitors function by adsorbing onto the metal surface, forming a protective layer that reduces corrosion rates, as evidenced by electrochemical studies (Yadav et al., 2015).

Amination Reactions

4-Chloro-3-methoxypyridin-2-amine also plays a crucial role in the amination of halopyridines, which is fundamental in creating a variety of aminated pyridine derivatives. These reactions, potentially involving intermediates like pyridyne, underscore the chemical's utility in synthesizing aminopyridines, compounds of interest in pharmaceuticals and agrochemicals. This versatility in chemical transformations demonstrates its importance in organic synthesis and drug discovery (Pieterse & Hertog, 2010).

Electrochemical Applications

The compound's role extends into electrochemical studies, where its derivatives are used to modify electrode surfaces. This application is critical in developing sensors and other electrochemical devices, where the modification of electrode surfaces can significantly enhance sensitivity, selectivity, and stability. The use of 4-Chloro-3-methoxypyridin-2-amine derivatives in such contexts underscores its potential in advancing electrochemical technologies (Shul et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be hazardous. It may be harmful if swallowed or in contact with skin, and it can cause skin irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 4-Chloro-3-methoxypyridin-2-amine are not mentioned, there is ongoing research into the synthesis of novel pyridine derivatives, which could potentially include this compound .

properties

IUPAC Name

4-chloro-3-methoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZUXTLFJUNEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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